L-N-(4'-N-Cbz-Piperidino)proline
Overview
Description
L-N-(4'-N-Cbz-Piperidino)proline is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Gene Delivery Systems
- Poly(4-hydroxy-l-proline ester) : Developed for reduced cytotoxicity in gene delivery systems. Optimization of low-temperature polycondensation of N-carbobenzyloxy-4-hydroxy-l-proline (CBZ-4-hydroxy-l-proline) resulted in polyesters based on amino acids, potentially improving gene transfer efficiency by reducing polycationic cytotoxicity (Putnam & Langer, 1999).
Organocatalysis
- Proline and Proline-Derivatives as Organocatalysts : L-proline and derivatives have been used in various reactions, emphasizing their recyclability and reusability as organocatalysts. This review highlights the immobilization procedures of these organocatalysts (Gruttadauria, Giacalone & Noto, 2008).
- Poly(L-proline-co-piperidine) Catalyst : Demonstrated a novel organocatalyst system combining L-proline/piperidine for the synthesis of mesityl oxide, an important chemical intermediate, showcasing a potential alternative to traditional inorganic catalysts (Xu et al., 2015).
Peptide and Protein Research
- L-Proline Analogues in Cellular Metabolism : Synthetic proline analogues have been developed to study cellular metabolism and regulation of macromolecule synthesis. L-proline analogues are valuable for fundamental research and have industrial applications, including microbial overproduction of L-proline and designing peptides with tuned properties (Bach & Takagi, 2013).
Chemical Synthesis
- Highly Functionalized Piperidines Synthesis : L-proline nitrate used as a green and recyclable catalyst for synthesizing highly functionalized piperidines. This approach highlighted environmental compatibility and sustainability, demonstrating the versatility of L-proline derivatives in synthetic chemistry (Agrawal et al., 2015).
Properties
IUPAC Name |
(2S)-1-(1-phenylmethoxycarbonylpiperidin-4-yl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(22)16-7-4-10-20(16)15-8-11-19(12-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKKBRVYWOSFQR-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373872 | |
Record name | L-N-(4-N-Cbz-piperidino)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289677-06-1 | |
Record name | L-N-(4-N-Cbz-piperidino)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 289677-06-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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